molecular formula C7H8N2O B1265558 4-Acetamidopyridine CAS No. 5221-42-1

4-Acetamidopyridine

Cat. No.: B1265558
CAS No.: 5221-42-1
M. Wt: 136.15 g/mol
InChI Key: BIJAWQUBRNHZGE-UHFFFAOYSA-N
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Description

4-Acetamidopyridine is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, where the amino group at the fourth position is acetylated. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Acetamidopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper ions, which can influence the activity of copper-dependent enzymes . These interactions are crucial for understanding the compound’s role in biological systems. The nature of these interactions often involves coordination bonds between the nitrogen atoms in this compound and the metal ions, leading to changes in the enzyme’s conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, potentially through the disruption of cellular signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit certain copper-dependent enzymes by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of this compound have been associated with mild alterations in metabolic pathways, whereas high doses have led to significant toxicity and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it can be metabolized by liver enzymes into different metabolites, which can then participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound is crucial for understanding its specific roles and functions in different cellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidopyridine can be synthesized through several methods. One common approach involves the acetylation of 4-aminopyridine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to yield 4-aminopyridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 4-Aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Aminopyridine
  • 4-Nitropyridine
  • 4-Hydroxypyridine

Comparison: 4-Acetamidopyridine is unique due to its acetylated amino group, which imparts different chemical and biological properties compared to its analogs. For instance, 4-aminopyridine is more basic and reactive, while 4-nitropyridine is more electron-deficient and less nucleophilic. The acetyl group in this compound provides a balance between reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJAWQUBRNHZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200258
Record name Acetamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-42-1
Record name N-4-Pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5221-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-pyridin-4-ylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about how 4-Acetamidopyridine interacts with metal ions?

A1: The research by [] focuses on the synthesis and characterization of coordination compounds formed between this compound and transition metal ions like Cu(II), Ni(II), and Co(II). While the exact interaction mechanisms aren't elaborated upon in the abstract, the study highlights the compound's ability to act as a ligand. This suggests that this compound likely interacts with the metal ions by donating electrons from its nitrogen atoms, forming coordinate covalent bonds and creating stable complexes. Further research would be needed to elucidate the specific binding modes, geometries, and stability constants of these complexes.

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